molecular formula C13H15N3OS B10911862 1-{5-[(2-Phenylethyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

1-{5-[(2-Phenylethyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

Cat. No.: B10911862
M. Wt: 261.34 g/mol
InChI Key: RWLSTAWXQXFBLZ-UHFFFAOYSA-N
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Description

1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE is a chemical compound with the molecular formula C11H11N3OS It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE typically involves the reaction of phenethylamine with a thiadiazole derivative. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with phenethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and stirring to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

1-[5-(2-phenylethylamino)-1,2,4-thiadiazol-3-yl]propan-2-one

InChI

InChI=1S/C13H15N3OS/c1-10(17)9-12-15-13(18-16-12)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,15,16)

InChI Key

RWLSTAWXQXFBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NSC(=N1)NCCC2=CC=CC=C2

Origin of Product

United States

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